1-[(dimethylamino)sulfonyl]-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-piperidinecarboxamide -

1-[(dimethylamino)sulfonyl]-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-piperidinecarboxamide

Catalog Number: EVT-4631230
CAS Number:
Molecular Formula: C20H32N4O4S
Molecular Weight: 424.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax

Compound Description: Venetoclax (ABT-199) is a potent BCL-2 inhibitor used for the treatment of several blood cancers. Its metabolism and disposition in humans have been extensively studied, leading to the identification of several metabolites. []

Relevance: While Venetoclax shares no direct structural similarity with 1-[(dimethylamino)sulfonyl]-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-piperidinecarboxamide, the provided paper discusses its oxidative impurities, which involve the formation of N-oxide and hydroxylamine functionalities. These functionalities are relevant because they can be potential points of modification in the design and synthesis of analogues of 1-[(dimethylamino)sulfonyl]-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-piperidinecarboxamide. []

(Z)-2-(4-(2-cyano-2-phenylvinyl)phenoxy)-N-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)acetamide (CYS)

Compound Description: CYS is a short π-conjugated molecule exhibiting aggregation-caused quenching (ACQ) in DMSO-water mixtures. It forms self-assembled nanostructured crystalline asymmetrical particles and shows lower biocompatibility than BCYS. []

Relevance: CYS contains a methylsulfonyl group, which is also present in the target compound, 1-[(dimethylamino)sulfonyl]-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-piperidinecarboxamide. The study highlighting CYS emphasizes the impact of π-conjugation length on aggregation behavior, which could inform the design of 1-[(dimethylamino)sulfonyl]-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-piperidinecarboxamide analogues with potentially modified aggregation properties. []

2,2′‐(((1Z,1′Z)‐1,4‐phenylenebis(2‐cyanoethene‐2,1‐diyl))bis(4,1‐phenylene))bis(oxy))bis(N‐(1‐(3‐ethoxy‐4‐methoxyphenyl)‐2‐(methylsulfonyl)ethyl)acetamide (BCYS)

Compound Description: BCYS is a large π-conjugated molecule exhibiting aggregation-induced emission (AIE) in DMSO-water mixtures. It forms self-assembled bundles of microfibrous structures and demonstrates better biocompatibility compared to CYS. []

Relevance: Like CYS, BCYS also contains the methylsulfonyl group, highlighting the structural similarity with 1-[(dimethylamino)sulfonyl]-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-piperidinecarboxamide. This compound, along with CYS, demonstrates the influence of π-conjugation length on both aggregation behavior and biocompatibility. Studying these properties in relation to 1-[(dimethylamino)sulfonyl]-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-piperidinecarboxamide could be beneficial for designing analogues with improved properties. []

PF-3845

Compound Description: PF-3845 (N-3-pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide) is a selective inhibitor of fatty acid amide hydrolase (FAAH). [, , , , ]

Relevance: PF-3845, like 1-[(dimethylamino)sulfonyl]-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-piperidinecarboxamide, features a piperidine ring within its structure. Although PF-3845 targets FAAH, its structural similarity, particularly the presence of the piperidine ring, makes it a relevant compound to consider when exploring potential analogues or derivatives of 1-[(dimethylamino)sulfonyl]-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-piperidinecarboxamide. [, , , , ]

JZL184

Compound Description: JZL184 (4-nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate) is a potent and selective inhibitor of monoacylglycerol lipase (MAGL). [, , , , ]

SA-57

Compound Description: SA-57 (4-[2-(4-chlorophenyl)ethyl]-1-piperidinecarboxylic acid 2-(methylamino)-2-oxoethyl ester) is a dual FAAH-MAGL inhibitor. [, , ]

Relevance: SA-57, being a dual FAAH-MAGL inhibitor, shares structural features with both PF-3845 and JZL184, and similarly to 1-[(dimethylamino)sulfonyl]-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-piperidinecarboxamide, incorporates a piperidine ring in its structure. Research findings highlight that SA-57, by inhibiting both FAAH and MAGL, exhibits a strong cannabimimetic profile and effectively substitutes for THC in drug discrimination assays. This suggests that investigating the potential of 1-[(dimethylamino)sulfonyl]-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-piperidinecarboxamide as a dual FAAH-MAGL inhibitor could be an interesting avenue for future research, particularly if cannabimimetic properties are desired. [, , ]

(2R)-1-[(3-hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine (SB269970)

Compound Description: SB269970 is a 5-HT7 receptor antagonist that can reverse phencyclidine (PCP)-induced novel object recognition (NOR) deficits in rats, suggesting potential therapeutic utility in treating cognitive impairment in schizophrenia. []

Relevance: SB269970 contains a sulfonyl group and a piperidine ring, structural features also present in the target compound 1-[(dimethylamino)sulfonyl]-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-piperidinecarboxamide. While their biological targets differ, the shared structural motifs make SB269970 a relevant compound for comparison. The research emphasizes the role of 5-HT7 receptor antagonism in cognitive function, which could provide insight into potential applications for 1-[(dimethylamino)sulfonyl]-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-piperidinecarboxamide or its analogues, especially if exploring cognitive-enhancing properties. []

Almorexant

Compound Description: Almorexant is a dual orexin 1 receptor (OX1)/orexin 2 receptor (OX2) antagonist that promotes sleep without disrupting sleep architecture. It exhibits a long-lasting, pseudo-irreversible mode of antagonism at OX2. []

Relevance: Almorexant, like 1-[(dimethylamino)sulfonyl]-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-piperidinecarboxamide, includes a piperidine ring in its structure. Although their primary targets are different, the shared structural element makes Almorexant a relevant comparison. Almorexant's long-lasting binding kinetics at OX2 highlights the potential for designing 1-[(dimethylamino)sulfonyl]-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-piperidinecarboxamide analogues with modified binding properties and duration of action. []

ML-9

Compound Description: ML-9 (1-(5-chloro-naphthalene-1-sulfonyl)-1H-hexahydro-1,4-diazepine) is an inhibitor of Ca2+/calmodulin (CaM)-dependent myosin light chain kinase (MLCK). It effectively suppresses blue light-dependent proton pumping in guard cells, indicating a role in stomatal regulation. []

Relevance: ML-9 features a sulfonyl group, similar to that found in 1-[(dimethylamino)sulfonyl]-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-piperidinecarboxamide. The study investigating ML-9 highlights the involvement of CaM and MLCK in blue light-dependent proton pumping. This finding suggests that exploring the potential interaction of 1-[(dimethylamino)sulfonyl]-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-piperidinecarboxamide with the CaM/MLCK pathway could be an intriguing area for further investigation, particularly if considering its potential effects on plant physiology. []

Properties

Product Name

1-[(dimethylamino)sulfonyl]-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-piperidinecarboxamide

IUPAC Name

1-(dimethylsulfamoyl)-N-[4-(1-methylpiperidin-4-yl)oxyphenyl]piperidine-3-carboxamide

Molecular Formula

C20H32N4O4S

Molecular Weight

424.6 g/mol

InChI

InChI=1S/C20H32N4O4S/c1-22(2)29(26,27)24-12-4-5-16(15-24)20(25)21-17-6-8-18(9-7-17)28-19-10-13-23(3)14-11-19/h6-9,16,19H,4-5,10-15H2,1-3H3,(H,21,25)

InChI Key

HCFUJVFCAMMVAG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)NC(=O)C3CCCN(C3)S(=O)(=O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.